4-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
The compound “4-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . These include a phenyl group, a pyridinyl group, a thiophenyl group, and a tetrahydropyran ring. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the types of chemical bonds between them. The presence of aromatic rings (phenyl, pyridinyl, and thiophenyl groups) suggests that this compound could have a planar structure in these regions . The tetrahydropyran ring could introduce some three-dimensionality to the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of its various functional groups. For example, the carboxamide group could participate in acid-base reactions, the aromatic rings could undergo electrophilic aromatic substitution reactions, and the tetrahydropyran ring could undergo reactions at its ether linkage .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could contribute to its hydrophobicity, while the carboxamide group could contribute to its polarity . These properties could influence its solubility, melting point, boiling point, and other physical and chemical properties.Scientific Research Applications
Synthesis Techniques and Chemical Properties
- The development of new variants of the Migita reaction for carbon−sulfur bond formation highlights a method for synthesizing related compounds, showing the utility in the preparation of intermediates for clinical drug candidates. This includes a detailed examination of ligand effects in modified reactions and scale-up processes for pharmaceutical manufacturing (Norris & Leeman, 2008).
- Research into thiophenylhydrazonoacetates for heterocyclic synthesis demonstrates the coupling of specific carboxamide derivatives with ethyl cyanoacetate or ethyl acetoacetate, exploring their reactivity towards nitrogen nucleophiles to yield a variety of heterocyclic compounds (Mohareb et al., 2004).
Biological Activities and Pharmacological Potential
- A study on the synthesis, characterization, and anticancer activity of 5-substituted tetrahydrothieno-pyridine derivatives reports on their wide-ranging pharmacological applications. The paper discusses how fusion with other nuclei and substitution at key sites can significantly alter biological activities, including anticancer potential (Rao et al., 2018).
- Another study focused on the practical synthesis of an orally active CCR5 antagonist, revealing a method for synthesizing a compound with significant implications for treating conditions like HIV. This research also illustrates a cost-effective method without the need for chromatographic purification, showcasing the compound's potential in therapeutic applications (Ikemoto et al., 2005).
Antimicrobial and Antifungal Properties
- Studies on pyrimidine derivatives emphasize their significance in medicine, including antimicrobial activities. Synthesized compounds like 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide showcase potential for various applications beyond their structural interest (Rathod & Solanki, 2018).
Mechanism of Action
The mechanism of action of this compound would depend on its biological target. Given the presence of multiple aromatic rings and a polar carboxamide group, it’s possible that this compound could interact with various types of proteins, such as enzymes or receptors, through a combination of hydrophobic and polar interactions .
Safety and Hazards
Future Directions
Given the complexity of this compound and the presence of several functional groups that are common in medicinal chemistry, it could be interesting to explore its potential biological activities. This could involve testing it against various biological targets, studying its pharmacokinetic properties, and evaluating its toxicity .
Properties
IUPAC Name |
4-phenyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c25-21(22(9-12-26-13-10-22)18-5-2-1-3-6-18)24-16-17-8-11-23-19(15-17)20-7-4-14-27-20/h1-8,11,14-15H,9-10,12-13,16H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATQNXUHXLJDHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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